![molecular formula C11H13N3O2 B182511 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CAS No. 199014-14-7](/img/structure/B182511.png)
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Scientific Research Applications
Semiconductor Preparation
This compound is used in the preparation of semiconductors, which are essential components in modern electronic devices. It helps in creating nanosheets and nanocrystals which are crucial for the development of new electronic materials .
Organic Synthesis
It serves as a reagent for various organic reactions, including the synthesis of quinolines, which are a class of compounds with numerous pharmaceutical applications .
Ligand for Metal Complexes
The triazole moiety of the compound has been reported to be highly effective as ligands for transition and late transition metal complexes. This is important for catalysis and other applications in chemical research .
Accelerated Copper-Catalyzed Reactions
It accelerates copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as a green reaction media. This is significant for creating a more sustainable and environmentally friendly chemical synthesis process .
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGPSAINQOQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444743 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol | |
CAS RN |
199014-14-7 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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